![molecular formula C20H24N2O4S B2969069 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide CAS No. 922024-19-9](/img/structure/B2969069.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure that includes a benzoxazepine core and a sulfonamide group. Its molecular formula is C23H27F3N2O4S with a molecular weight of approximately 484.5 g/mol. The structural features suggest various biological activities, particularly in oncology and inflammatory diseases.
Property | Value |
---|---|
Molecular Formula | C23H27F3N2O4S |
Molecular Weight | 484.5 g/mol |
CAS Number | 82978-00-5 |
Research indicates that this compound exhibits its biological activity primarily through the inhibition of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a crucial role in cell death pathways and inflammatory responses. Inhibition of RIPK1 has been associated with therapeutic effects in various diseases including cancer and neurodegenerative disorders .
Anticancer Activity
Several studies have demonstrated the compound's efficacy against resistant cancer cell lines. For instance, compounds with similar structures have shown significant activity in disrupting critical signaling pathways involved in cell proliferation. Notably, the compound's ability to inhibit RIPK1 has been linked to reduced necroptotic cell death in both mouse and human cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its potential use in treating chronic inflammatory conditions. It is currently undergoing clinical trials for conditions such as ulcerative colitis and psoriasis . The pharmacological profiles indicate good solubility and favorable lipophilicity (log D = 3.8), which are critical for oral bioavailability and therapeutic efficacy .
Case Studies
Case Study 1: Clinical Trials for Ulcerative Colitis
The compound is in phase II clinical trials targeting patients with chronic immune inflammatory disorders like ulcerative colitis (NCT02903966). Early results suggest promising outcomes in reducing inflammation and improving patient quality of life .
Case Study 2: Inhibition of RIPK1
A study highlighted that derivatives of this compound exhibit potent inhibition of RIPK1 with an IC50 value as low as 0.91 nM. This specificity was confirmed using a comprehensive kinase panel involving over 400 kinases, showcasing the potential for targeted therapies .
属性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-22-17-12-16(10-11-18(17)26-14-20(2,3)19(22)23)21-27(24,25)13-15-8-6-5-7-9-15/h5-12,21H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGHMBXSFAGEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。